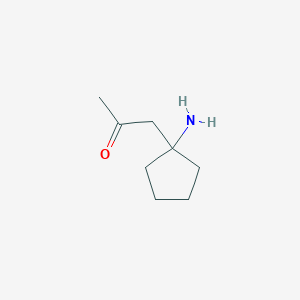
3-Methyl-1-(pyrrolidin-2-YL)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one typically involves the reaction of 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid. The reactions include addition, oximization, and esterification, which are carried out under moderate reaction conditions to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, optimized for industrial efficiency and yield.
化学反応の分析
Types of Reactions: 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Methyl-1-(pyrrolidin-2-YL)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one
- 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine
Comparison: 3-Methyl-1-(pyrrolidin-2-YL)butan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
3-methyl-1-pyrrolidin-2-ylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)9(11)6-8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3 |
InChIキー |
ZDMQFBOQJMHUJW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


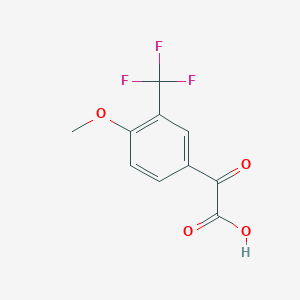
![1-Piperidinyloxy, 4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B13153181.png)
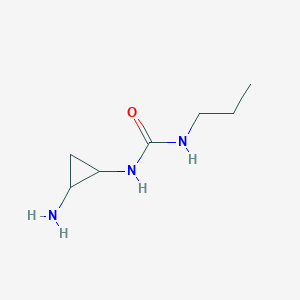
![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)
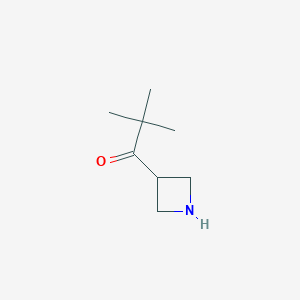
![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)

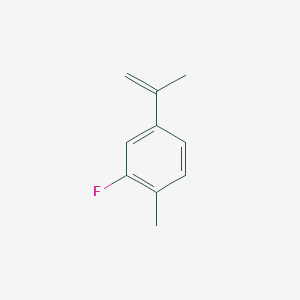
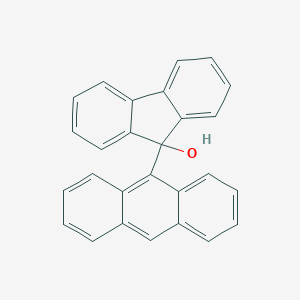
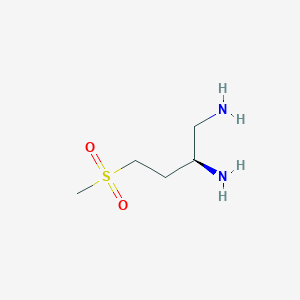
![7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13153266.png)
